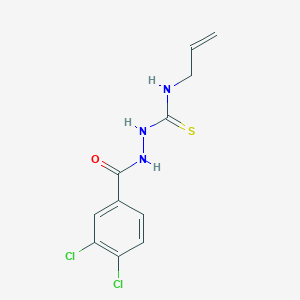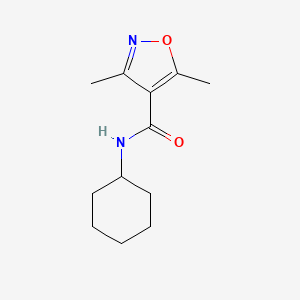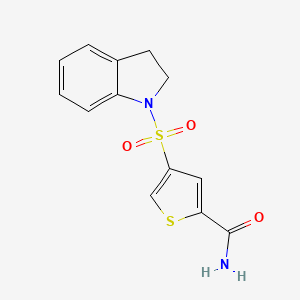![molecular formula C18H22O3 B4818744 3-ethyl-4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4818744.png)
3-ethyl-4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one
Vue d'ensemble
Description
3-ethyl-4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one, also known as Hesperetin, is a natural flavonoid that is found in various fruits and vegetables. Hesperetin has been shown to have numerous health benefits due to its anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of 3-ethyl-4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one is still under investigation. However, studies have shown that 3-ethyl-4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one can modulate various signaling pathways in the body, including the NF-κB, MAPK, and PI3K/Akt pathways. These pathways play a crucial role in inflammation, oxidative stress, and cancer development. 3-ethyl-4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one can also regulate the expression of various genes involved in these pathways, leading to its health benefits.
Biochemical and Physiological Effects
3-ethyl-4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one has been shown to have various biochemical and physiological effects in the body. It can reduce the levels of inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which can help reduce inflammation in the body. 3-ethyl-4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one can also increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which can help protect the body against oxidative stress. Additionally, 3-ethyl-4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one can induce apoptosis (programmed cell death) in cancer cells, leading to its anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
3-ethyl-4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one has several advantages for lab experiments. It is a natural compound that is readily available and can be synthesized in pure form. 3-ethyl-4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one has been extensively studied, and its mechanism of action is well-understood. However, 3-ethyl-4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one also has some limitations. It has poor water solubility, which can make it challenging to work with in aqueous solutions. Additionally, 3-ethyl-4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one has a low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for 3-ethyl-4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one research. One direction is to improve its bioavailability by developing new formulations or delivery methods. Another direction is to investigate its potential as a chemopreventive agent for various cancers. Additionally, 3-ethyl-4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one's anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of various chronic diseases such as cardiovascular disease and diabetes. Further studies are needed to explore these potential applications of 3-ethyl-4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one.
Conclusion
In conclusion, 3-ethyl-4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one is a natural flavonoid that has numerous health benefits due to its anti-inflammatory, antioxidant, and anticancer properties. Its synthesis method involves the hydrolysis of hesperidin, and its mechanism of action involves the modulation of various signaling pathways in the body. 3-ethyl-4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one has various biochemical and physiological effects in the body, and its advantages and limitations for lab experiments should be considered. Finally, future directions for 3-ethyl-4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one research include improving its bioavailability, investigating its potential as a chemopreventive agent, and exploring its potential applications in the treatment of chronic diseases.
Applications De Recherche Scientifique
3-ethyl-4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one has been extensively studied for its various health benefits. It has been shown to have anti-inflammatory properties, which can help reduce inflammation in the body and prevent chronic diseases such as arthritis, cardiovascular disease, and cancer. 3-ethyl-4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one has also been found to have antioxidant properties, which can help protect the body against oxidative stress and prevent cell damage. Additionally, 3-ethyl-4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one has been shown to have anticancer properties, which can help prevent the growth and spread of cancer cells.
Propriétés
IUPAC Name |
3-ethyl-4,8-dimethyl-7-(3-methylbut-2-enoxy)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-6-14-12(4)15-7-8-16(20-10-9-11(2)3)13(5)17(15)21-18(14)19/h7-9H,6,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYKBYUPCZCAGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OCC=C(C)C)C)OC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4818667.png)
![2-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4818670.png)
![2-[(2-nitrophenyl)thio]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4818676.png)

![4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazole](/img/structure/B4818685.png)

![methyl 4-[4-oxo-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B4818712.png)
![methyl 4,5-dimethoxy-2-{[N-methyl-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4818714.png)


![2-{3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4818750.png)
![[2-[(1,5-dimethyl-1H-pyrazol-4-yl)amino]-4-(4-methoxyphenyl)-1,3-thiazol-5-yl](4-methoxyphenyl)methanone](/img/structure/B4818754.png)
![4-[(4-cyanophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B4818756.png)
